molecular formula C23H20ClN3OS B12203226 2-{[3-(4-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}-1-(4-methylphenyl)ethanone

2-{[3-(4-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}-1-(4-methylphenyl)ethanone

Cat. No.: B12203226
M. Wt: 421.9 g/mol
InChI Key: SINGHKUJOANIRC-UHFFFAOYSA-N
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Description

2-{[3-(4-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}-1-(4-methylphenyl)ethanone is a complex organic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrazolo[1,5-a]pyrimidine core, which is a fused heterocyclic system containing nitrogen atoms, making it a significant scaffold in medicinal chemistry.

Preparation Methods

The synthesis of 2-{[3-(4-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}-1-(4-methylphenyl)ethanone typically involves multiple steps. One common method includes the condensation of a suitable chalcone with p-hydrazinobenzenesulfonamide hydrochloride in ethanol, in the presence of glacial acetic acid. The reaction mixture is refluxed for several hours, and the progress is monitored using thin-layer chromatography (TLC) with a chloroform:methanol solvent system .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to fit into the binding pockets of these targets, disrupting their normal function and leading to therapeutic effects .

Comparison with Similar Compounds

Similar compounds to 2-{[3-(4-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}-1-(4-methylphenyl)ethanone include other pyrazolopyrimidine derivatives, such as:

These compounds share a similar core structure but differ in their substituents, which can significantly impact their biological activities and applications.

Properties

Molecular Formula

C23H20ClN3OS

Molecular Weight

421.9 g/mol

IUPAC Name

2-[3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl-1-(4-methylphenyl)ethanone

InChI

InChI=1S/C23H20ClN3OS/c1-14-4-6-17(7-5-14)20(28)13-29-21-12-15(2)25-23-22(16(3)26-27(21)23)18-8-10-19(24)11-9-18/h4-12H,13H2,1-3H3

InChI Key

SINGHKUJOANIRC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CSC2=CC(=NC3=C(C(=NN23)C)C4=CC=C(C=C4)Cl)C

Origin of Product

United States

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